molecular formula C10H13N B1301846 (S)-2-Phenylpyrrolidine CAS No. 59347-91-0

(S)-2-Phenylpyrrolidine

Cat. No.: B1301846
CAS No.: 59347-91-0
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-JTQLQIEISA-N
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Description

(S)-2-Phenylpyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as (S)-phenylglycinol.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This can be achieved through various methods, including reductive amination or cyclization reactions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or crystallization methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of phenylpyrrolidinone.

    Reduction: Formation of phenylpyrrolidinol.

    Substitution: Formation of various substituted phenylpyrrolidines.

Scientific Research Applications

(S)-2-Phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Phenylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    ®-2-Phenylpyrrolidine: The enantiomer of (S)-2-Phenylpyrrolidine, which may have different biological activities and properties.

    2-Phenylpyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    N-Substituted Phenylpyrrolidines: Compounds with various substituents on the nitrogen atom, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2S)-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364078
Record name (S)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59347-91-0
Record name (S)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research papers?

A1: The research describes a stereoselective synthesis of (S)-2-Phenylpyrrolidine using (S)-valine methyl ester as a chiral auxiliary. [, ] This means that the reaction preferentially produces the (S)-enantiomer of the product, which can be important for biological applications where one enantiomer may have higher activity or specificity than the other.

Q2: What are the potential applications of synthesizing enantiomerically pure this compound?

A2: While the papers primarily focus on the synthesis method, the production of enantiomerically pure this compound can be valuable for several reasons:

  • Building block for more complex molecules: this compound can serve as a chiral building block for the synthesis of more complex pharmaceutical compounds and other biologically active molecules. [, ]

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